molecular formula C13H9BrN4 B11978056 1-(2-bromophenyl)-5-phenyl-1H-tetrazole

1-(2-bromophenyl)-5-phenyl-1H-tetrazole

Cat. No.: B11978056
M. Wt: 301.14 g/mol
InChI Key: OLSLPOZCZBKWDS-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-5-phenyl-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a bromophenyl group and a phenyl group attached to the tetrazole ring

Preparation Methods

The synthesis of 1-(2-bromophenyl)-5-phenyl-1H-tetrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzonitrile and phenylhydrazine.

    Formation of Hydrazone: Phenylhydrazine reacts with 2-bromobenzonitrile to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as sodium azide, to form the tetrazole ring.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-(2-Bromophenyl)-5-phenyl-1H-tetrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromophenyl)-5-phenyl-1H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-5-phenyl-1H-tetrazole depends on its specific application:

Comparison with Similar Compounds

1-(2-Bromophenyl)-5-phenyl-1H-tetrazole can be compared with other tetrazole derivatives, such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which allows for a broader range of chemical modifications and applications.

Properties

Molecular Formula

C13H9BrN4

Molecular Weight

301.14 g/mol

IUPAC Name

1-(2-bromophenyl)-5-phenyltetrazole

InChI

InChI=1S/C13H9BrN4/c14-11-8-4-5-9-12(11)18-13(15-16-17-18)10-6-2-1-3-7-10/h1-9H

InChI Key

OLSLPOZCZBKWDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2C3=CC=CC=C3Br

Origin of Product

United States

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